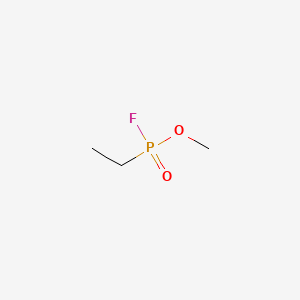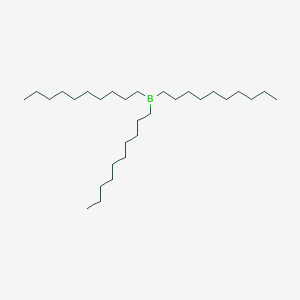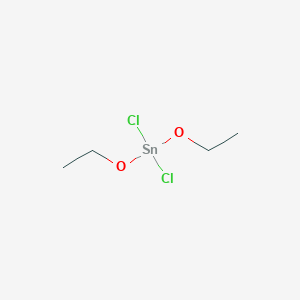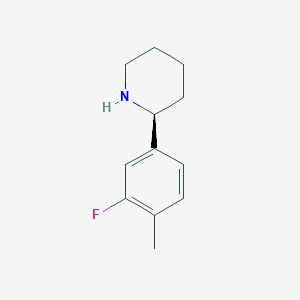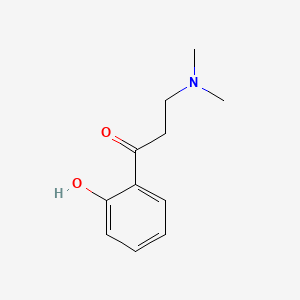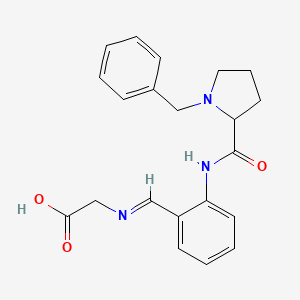
(S)-(O-(N-Benzylprolyl)amino)(phenyl)methyleneiminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ni-(S)-BPB-GLy is a nickel-based compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ni-(S)-BPB-GLy typically involves complexation and precipitation methods. One common approach is the complexation-impregnation method, where glycine is used as a complexing agent. This method involves the formation of a nickel-glycine complex, which is then impregnated onto a suitable support material . Another method is the precipitation-impregnation technique, which also utilizes glycine to control the particle size and distribution of nickel on the support .
Industrial Production Methods
Industrial production of Ni-(S)-BPB-GLy often involves high-temperature calcination processes to ensure the formation of the desired nickel phases. The use of glycine as a complexing agent is crucial in controlling the particle size and distribution, which directly impacts the catalytic performance of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ni-(S)-BPB-GLy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, nickel in the compound can be oxidized to form nickel(III) species under alkaline conditions . It also reacts with halogens to form corresponding dihalides .
Common Reagents and Conditions
Common reagents used in reactions involving Ni-(S)-BPB-GLy include sulfuric acid, nitric acid, and halogens like chlorine and bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Ni-(S)-BPB-GLy include nickel oxides, nickel halides, and various nickel complexes. These products are often used in further chemical processes or as catalysts in industrial applications .
Applications De Recherche Scientifique
Ni-(S)-BPB-GLy has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ni-(S)-BPB-GLy involves its interaction with molecular targets through various pathways. The compound can generate reactive oxygen species, which play a crucial role in its catalytic and biological activities . Additionally, it can interact with cellular components, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Ni-(S)-BPB-GLy include nickel sulfide, nickel arsenide, and other nickel-based catalysts . These compounds share some chemical properties with Ni-(S)-BPB-GLy but differ in their specific applications and reactivity.
Uniqueness
What sets Ni-(S)-BPB-GLy apart from other similar compounds is its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[[2-[(1-benzylpyrrolidine-2-carbonyl)amino]phenyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)14-22-13-17-9-4-5-10-18(17)23-21(27)19-11-6-12-24(19)15-16-7-2-1-3-8-16/h1-5,7-10,13,19H,6,11-12,14-15H2,(H,23,27)(H,25,26) |
Clé InChI |
JXHNEINEXHQUFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C=NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


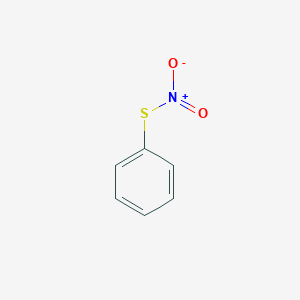
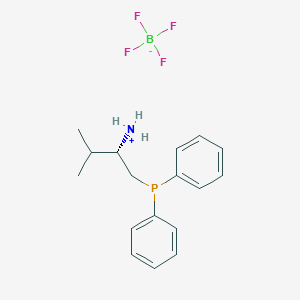
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
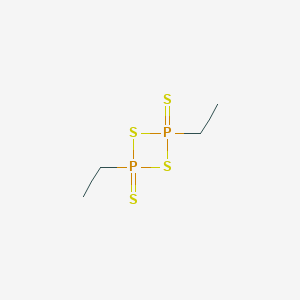
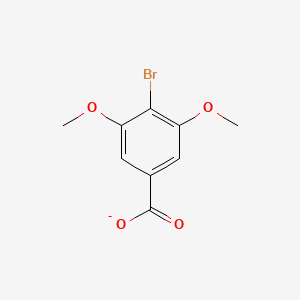
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
